molecular formula C24H34N2O4S B2424535 3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1235099-04-3

3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2424535
CAS RN: 1235099-04-3
M. Wt: 446.61
InChI Key: LNBHLQQZECBYGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperidine ring, and three ethoxy groups attached to a benzene ring. The trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is a critical and valuable core of a variety of biologically active molecules .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 676.4±55.0 °C at 760 mmHg, and a flash point of 362.9±31.5 °C . It also has a molar refractivity of 151.1±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 481.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Abu‐Hashem et al. (2020) discussed the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These compounds were synthesized using benzodifuran derivatives and showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities, which could be relevant in exploring the biological activities of related compounds (Abu‐Hashem et al., 2020).

Metabolism Studies

  • Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified primary metabolites and main metabolic pathways, providing a framework for understanding the metabolism of similar compounds in humans (Gong et al., 2010).

Pharmacokinetic Characterization

  • Renzulli et al. (2011) characterized the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlighting the importance of understanding the pharmacokinetics and metabolic pathways for novel therapeutic agents (Renzulli et al., 2011).

Antimicrobial and Antiarrhythmic Activities

  • Khatiwora et al. (2013) synthesized novel benzamides and their copper and cobalt complexes, which were evaluated for antibacterial activity against various bacterial strains. This study highlights the potential of benzamide derivatives in antimicrobial applications (Khatiwora et al., 2013).

  • Banitt et al. (1977) explored benzamides with trifluoroethoxy ring substituents for oral antiarrhythmic activity, demonstrating the therapeutic potential of benzamide derivatives in cardiovascular diseases (Banitt et al., 1977).

properties

IUPAC Name

3,4,5-triethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S/c1-4-28-21-13-20(14-22(29-5-2)23(21)30-6-3)24(27)25-15-18-7-10-26(11-8-18)16-19-9-12-31-17-19/h9,12-14,17-18H,4-8,10-11,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHLQQZECBYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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